Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride
Description
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a methyl ester and a primary amino group. This scaffold is notable for its role as a phenyl-ring bioisostere, enhancing metabolic stability and solubility in drug discovery . The compound is commercially available (Ref: 3D-GPD67355) at premium pricing (€1,459 for 50 mg), reflecting its specialized use in medicinal chemistry . Key properties include:
Properties
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-6(10)2-7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPKPEVDIRHBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231673-55-3 | |
| Record name | methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride (CAS: 2231673-55-3) is a compound of interest in various biological research fields due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Purity : Typically ≥97% in commercial preparations
The compound's structure consists of a bicyclic amine moiety which is known to influence its interactions with biological targets, particularly in the central nervous system.
This compound exhibits several biological activities that can be attributed to its structural properties:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic transmission and plasticity.
- Anesthetic Properties : Preliminary studies suggest that compounds with similar bicyclic structures can exhibit anesthetic effects by modulating ion channels associated with anesthesia, potentially leading to applications in pain management or sedation.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular responses:
In Vivo Studies
The biological activity of the compound was further explored through in vivo models:
| Animal Model | Effect Observed | Reference |
|---|---|---|
| Rat Model | Anesthetic-like effects noted during behavioral assays | |
| Xenopus Oocyte Model | Significant modulation of ion channel activity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : A study involving rodent models indicated that administration of the compound resulted in reduced pain responses, suggesting analgesic properties.
- Anesthesia Research : In a controlled study, the compound was shown to facilitate anesthesia in surgical models, warranting further investigation into its potential as a safer anesthetic alternative.
Safety and Toxicology
Safety assessments have indicated that this compound has a favorable safety profile when used within recommended dosages:
| Parameter | Value |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models |
| Long-term Exposure | No significant adverse effects reported |
Scientific Research Applications
Neuropharmacology
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride has shown potential as a neuroprotective agent. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in treating neurological disorders such as Parkinson's disease and depression.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of bicyclic amines on neuroprotection in animal models of neurodegeneration. The results demonstrated that derivatives of bicyclic amines significantly reduced neuronal death and improved motor function in treated subjects .
Synthesis of Pharmaceutical Intermediates
This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for modifications that can lead to the development of novel therapeutics.
Data Table: Synthesis Pathways
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | Modified Bicyclic Amines | Synthetic Communications |
| Esterification | New Ester Derivatives | Journal of Organic Chemistry |
Chiral Synthesis
The compound's chiral nature makes it a valuable reagent in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds which are crucial in drug development.
Case Study:
A research article highlighted the use of this compound in synthesizing chiral pharmaceuticals through enantioselective reactions, achieving high yields and selectivity .
Material Science
In material science, this compound is explored for its potential use in creating advanced materials with specific mechanical properties due to its unique molecular structure.
Data Table: Material Properties
| Material Type | Property | Application |
|---|---|---|
| Polymers | Enhanced tensile strength | Structural materials |
| Composites | Improved thermal stability | Aerospace applications |
Comparison with Similar Compounds
Positional Isomer: Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6)
- Structure: Amino and ester groups are positioned on adjacent carbons of the BCP core.
- Key Differences :
- Applications : Comparable utility as a bioisostere but may exhibit distinct pharmacokinetic profiles.
Carboxylic Acid Derivative: 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride (CAS 2096992-16-2)
- Structure : Replaces the methyl ester with a carboxylic acid.
- Properties: Molecular formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol) . Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Applications : Enhanced solubility for aqueous-phase reactions but reduced cell permeability compared to esters.
Ethyl Ester Analog: Ethyl 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetate Hydrochloride (CAS 2135333-02-5)
Amide Derivative: N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3)
Aminomethyl Variant: Methyl 2-[3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate Hydrochloride (CAS 2231676-90-5)
- Structure: Features an aminomethyl substituent instead of a primary amino group.
- Key Differences :
- Applications : Useful for probing steric effects in structure-activity relationship (SAR) studies.
Comparative Data Table
Key Research Findings
- Bioisosteric Utility : BCP derivatives like the target compound and its analogs are critical in replacing planar aromatic rings, improving solubility and reducing toxicity .
- Safety Profiles : Methyl and ethyl esters exhibit moderate hazards (e.g., respiratory irritation), while amide derivatives pose higher risks (skin corrosion) .
- Synthetic Accessibility : Methyl and ethyl esters are more commonly synthesized than carboxylic acids or amides, as reflected in supplier availability .
Q & A
Q. Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or aerosols .
- Storage : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation. Use airtight containers to avoid moisture absorption .
Stability Data :
| Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 2–8°C | |
| Atmosphere | Inert (N, Ar) | |
| Light Sensitivity | Protect from light |
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Structural Confirmation :
- : Identify protons on the bicyclo core (δ 1.5–2.5 ppm) and methyl ester (δ 3.6–3.8 ppm).
- : Confirm quaternary carbons in the bicyclo system (~40–50 ppm) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
- LC-MS : Confirm molecular ion ([M+H]) and absence of byproducts .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The strained bicyclo structure exhibits unique reactivity:
- Strain-Release Chemistry : The high ring strain (∼40 kcal/mol) facilitates ring-opening reactions, enabling functionalization at the bridgehead position.
- Amination Challenges : Steric hindrance at the 3-position may limit traditional coupling methods (e.g., Buchwald-Hartwig). Alternative approaches:
- Photoredox catalysis for C–N bond formation.
- Use of bulky ligands (e.g., XPhos) to mitigate steric effects .
Data Contradictions : While some studies report successful Suzuki couplings, others note low yields due to steric constraints, necessitating optimization of catalyst systems.
Advanced: What role does this compound play as a bioisostere in drug design?
Methodological Answer :
The bicyclo[1.1.1]pentane moiety serves as a sp-rich bioisostere for:
- tert-Butyl groups : Enhances metabolic stability and solubility.
- Aromatic rings : Reduces planarity, improving blood-brain barrier penetration (e.g., in CNS-targeting therapies) .
Case Study : - In ALS research, analogous bicyclo compounds (e.g., DNL343) modulate unfolded protein response pathways, demonstrating improved pharmacokinetics compared to flat aromatic analogs .
Advanced: How can researchers address discrepancies in solubility data during formulation studies?
Q. Methodological Answer :
- Solubility Screening : Test in buffered solutions (pH 1–7.4) and co-solvents (e.g., DMSO, PEG-400).
- Contradictions : If literature reports conflicting solubility:
- Verify purity (≥95% by HPLC).
- Use dynamic light scattering (DLS) to detect aggregation.
- Apply Hansen Solubility Parameters to predict optimal solvents .
Example Data :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| PBS (pH 7.4) | 0.5 | 25°C, 24 hr |
| DMSO | 50 | 25°C, vortexed |
Advanced: What degradation products form under accelerated stability testing, and how are they characterized?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
- Identified Products :
- Hydrolysis of the ester group to carboxylic acid.
- Deamination under acidic conditions.
- Analytical Workflow :
- LC-HRMS : Track degradation pathways.
- Isolation : Use preparative HPLC for structural elucidation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
